5-Aminooxazole-4-carbonitrile

Overview

Description

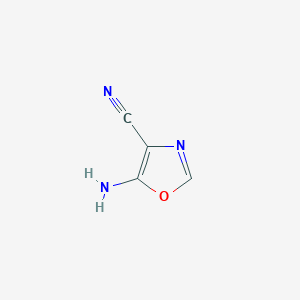

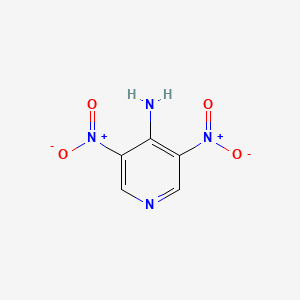

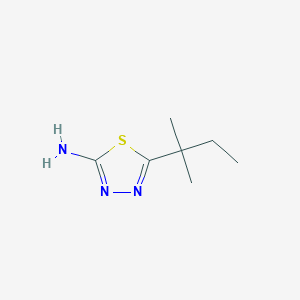

5-Aminooxazole-4-carbonitrile is a compound with the molecular formula C4H3N3O . It is also known by other names such as 5-amino-1,2-oxazole-4-carbonitrile and 5-amino-4-isoxazolecarbonitrile .

Synthesis Analysis

A 2-substituted-5-aminooxazole-4-carbonitrile library has been synthesized and modified via microwave-mediated and flow chemistries . The synthesis of these compounds involves the use of various reactions such as palladium-catalyzed Negishi reactions, Suzuki-Miyaura, Stille, and including sp3-sp2 cross-coupling .Molecular Structure Analysis

The molecular weight of 5-Aminooxazole-4-carbonitrile is 109.09 g/mol . The InChI representation of the molecule isInChI=1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 . Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it has been reported that (4-Cyanooxazol-5-ylamino)acetates and (4-cyanooxazol-5-ylamino)acetamides after treatment with trifluoroacetic acid undergo recyclization to the mixture of corresponding 5-aminooxazoles, 5-trifluoroacetylaminooxazoles, and oxazolopyrimidinones .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 75.8 Ų and a complexity of 127 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Scientific Research Applications

Synthesis of Oxazolo[5,4-d]pyrimidines

5-Aminooxazole-4-carbonitrile serves as a versatile building block for constructing different oxazolo[5,4-d]pyrimidines, which are valuable compounds in medicinal chemistry due to their potential biological activities .

2. Cytotoxic Activity Against Cancer Cell Lines Novel oxazolo[5,4-d]pyrimidine derivatives synthesized from 5-aminooxazole-4-carbonitrile have been evaluated for their cytotoxic activity against various human cancer cell lines, indicating its importance in cancer research .

Pharmaceutical Research

This compound is used in pharmaceutical research and development due to its utility in synthesizing various biologically active molecules. It is often mentioned in the context of NMR, HPLC, LC-MS, and UPLC analyses .

Mechanism of Action

Target of Action

The primary target of 5-Aminooxazole-4-carbonitrile is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including cancer.

Mode of Action

5-Aminooxazole-4-carbonitrile interacts with VEGFR-2 by inhibiting its activity . The compound’s structural similarity to nucleic purine bases allows it to bind to the active site of VEGFR-2, thereby inhibiting the receptor’s function .

Biochemical Pathways

The inhibition of VEGFR-2 by 5-Aminooxazole-4-carbonitrile affects the angiogenesis pathway . By blocking VEGFR-2, the compound prevents the signal transduction that normally leads to the proliferation and migration of endothelial cells, which are key steps in angiogenesis .

Pharmacokinetics

The pharmacokinetic properties of 5-Aminooxazole-4-carbonitrile, including its administration, distribution, metabolism, and excretion (ADME), have been predicted in silico . .

Result of Action

The inhibition of VEGFR-2 by 5-Aminooxazole-4-carbonitrile leads to a decrease in angiogenesis . This can result in the reduction of tumor growth, as tumors rely on angiogenesis for their growth and metastasis .

Safety and Hazards

Future Directions

The compound has potential applications in the field of medicinal chemistry. For instance, oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases and contain a pharmacologically favorable isoxazole substituent at position 2, have shown potential as anticancer agents .

properties

IUPAC Name |

5-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBJSRMVCZHYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299918 | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5098-15-7 | |

| Record name | 5098-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminooxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic route described in the research for generating 2-substituted-5-aminooxazole-4-carbonitrile derivatives?

A1: The research [, ] outlines a synthetic pathway that utilizes microwave irradiation to facilitate the synthesis and manipulation of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives. This method is significant due to its potential advantages over traditional synthetic methods, such as:

Q2: What are the key structural features of the synthesized 5-aminooxazole-4-carbonitrile derivatives highlighted in the research?

A2: The research focuses on the synthesis of 2-substituted-5-aminooxazole-4-carbonitrile derivatives [, ]. This class of compounds features:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)